molecular formula C17H21N3O2S B2439456 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 1797261-66-5

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2439456
CAS No.: 1797261-66-5
M. Wt: 331.43
InChI Key: GNVWOPQRCOSBLK-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a sophisticated small molecule designed for advanced pharmaceutical and chemical research. This compound features a hybrid structure, incorporating a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold linked via a methylene group to a propanamide moiety with a phenylthio ether functionality . The 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is a privileged structure in medicinal chemistry, known for its potential to interact with various biological targets, making it a valuable template in the design of bioactive molecules . The primary research application of this compound is as a key chemical intermediate or a building block in drug discovery programs. Its structure offers multiple sites for further chemical modification, enabling researchers to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the phenylthio group and the amide linkage suggests potential for investigations into protease inhibition, receptor modulation, or the development of covalent inhibitors. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20-16-7-9-22-12-14(16)15(19-20)11-18-17(21)8-10-23-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVWOPQRCOSBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

  • Pyrano[4,3-c]pyrazole moiety : Known for its diverse biological activities.
  • Phenylthio group : Imparts specific electronic and steric properties that may enhance biological interactions.

The IUPAC name of the compound is this compound. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may alter receptor activity related to cell signaling and proliferation.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A study evaluated the cytotoxicity of related pyrazole derivatives and reported the following IC50 values:

CompoundCell LineIC50 (nM)
4aHEPG2120 - 527
4bBreast580
4cGastric60
6aColon890

The presence of specific substituents on the pyrazole ring was found to enhance activity against liver and gastric cancer cells. For instance, derivative 4c demonstrated pronounced efficacy against gastric cancer with an IC50 of 60 nM, indicating its potential as a lead compound for further development in cancer therapy .

Other Biological Activities

Beyond cytotoxicity, compounds similar to this compound have been investigated for:

  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have shown promise in modulating inflammatory pathways.

Summary of Findings

The biological activity of this compound is supported by various studies highlighting its potential as an anticancer agent. Its unique structure allows for diverse interactions with biological targets, leading to significant cytotoxicity against cancer cell lines.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its pharmacological properties, particularly as an inhibitor of specific enzymes and pathways involved in various diseases:

  • Protein Kinase Regulation : Research indicates that compounds similar to N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide can regulate protein kinase activity, especially serum and glucocorticosteroid regulated kinases (SGK) . These kinases play crucial roles in cellular signaling pathways related to inflammation and cell survival.
  • Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent. It is suggested that it may inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. The mechanism often involves the activation of apoptotic pathways that lead to programmed cell death .
  • Efficacy Against Various Cancer Cell Lines : Research on related pyrazole derivatives has shown efficacy against multiple cancer cell lines, suggesting that this compound may also exhibit similar properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study ReferenceFocusFindings
Protein kinase regulationDemonstrated regulation of SGK activity; potential for treating inflammatory diseases.
Anti-inflammatory effectsInhibition of 5-lipoxygenase; potential therapeutic use in inflammatory conditions.
Anticancer activityInduction of apoptosis; effective against various cancer cell lines.

Preparation Methods

Cyclization Strategies

The pyranopyrazole scaffold is synthesized via acid-catalyzed cyclization of a pyrazole-diol precursor. A representative method involves:

  • Starting material : 5-Amino-1-methyl-1H-pyrazole-3,4-diol.
  • Cyclization : Treatment with acetic acid under reflux induces intramolecular etherification, forming the pyran ring.
  • Methylation : The N1-methyl group is introduced either by using a pre-methylated pyrazole or via post-cyclization alkylation with methyl iodide.

Key data :

  • Reaction conditions : Ethanol, 80°C, 24 hours.
  • Yield : 68–72% after recrystallization.
  • Characterization : $$ ^1H $$-NMR (DMSO-d6): δ 4.12 (m, 2H, pyran OCH₂), 3.45 (s, 3H, NCH₃).

Functionalization of the Pyrazole 3-Position

Hydroxymethyl Group Introduction

The 3-position is functionalized via Mannich reaction or nucleophilic substitution :

  • Mannich approach : Reacting the pyranopyrazole with formaldehyde and ammonium chloride yields 3-hydroxymethyl-1-methylpyranopyrazole.
  • Substitution : Treating 3-bromomethylpyranopyrazole with aqueous NaOH forms the hydroxymethyl derivative.

Optimization :

  • Solvent : Ethanol/water (3:1).
  • Yield : 85%.

Conversion of Hydroxymethyl to Aminomethyl

Gabriel Synthesis

The hydroxymethyl group is converted to an aminomethyl group via:

  • Bromination : PBr₃ in dichloromethane converts -CH₂OH to -CH₂Br.
  • Ammonolysis : Reaction with hexamethylenetetramine (HMTA) in DMF, followed by HCl hydrolysis, yields -CH₂NH₂.

Critical parameters :

  • Temperature : 0–5°C during bromination.
  • Yield : 78% for aminomethyl intermediate.

Synthesis of 3-(Phenylthio)propanoyl Chloride

Thioether Formation

3-(Phenylthio)propanoic acid is synthesized via:

  • Michael addition : Thiophenol reacts with acrylic acid in the presence of triethylamine.
  • Chlorination : Treatment with oxalyl chloride converts the acid to the acyl chloride.

Reaction specifics :

  • Conditions : 0°C, anhydrous DCM.
  • Yield : 90% for the acid, 95% for the chloride.

Amide Bond Formation

Coupling Methodology

The aminomethylpyranopyrazole and 3-(phenylthio)propanoyl chloride are coupled using:

  • Schotten-Baumann conditions : Reaction in aqueous NaOH/dichloromethane.
  • Catalytic DMAP : Enhances reaction rate and yield.

Process details :

  • Molar ratio : 1:1.2 (amine:acyl chloride).
  • Yield : 82% after column chromatography.
  • Purity : >98% by HPLC.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.10 (t, 2H, OCH₂), 3.42 (s, 3H, NCH₃), 2.95 (t, 2H, SCH₂), 2.65 (t, 2H, CONHCH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₈H₂₂N₃O₂S: 352.1432; found: 352.1428.

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic structure and trans configuration of the pyran ring.

Challenges and Optimization

Regioselectivity in Cyclization

Using bulky solvents (e.g., toluene) improves regioselectivity, favoring the pyrano[4,3-c] isomer over [3,4-c].

Thioether Oxidation

Reactions are conducted under nitrogen atmosphere to prevent oxidation of the thioether to sulfoxide.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : A general synthesis protocol involves coupling the pyrano-pyrazole scaffold with the phenylthio-propanamide moiety. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions in DMF ().
  • Optimization : Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, molar ratios). For example, fractional factorial designs can minimize trials while identifying critical parameters like base concentration (K₂CO₃) or solvent polarity ().
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields (≥98% HPLC purity, as in ) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrano-pyrazole ring (e.g., δ 3.85 ppm for methylene protons in ).
  • LCMS/HRMS : Verify molecular ion peaks (e.g., ESIMS m/z: 392.2 in ) and isotopic patterns.
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm.
    Cross-reference spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in spectral or analytical data during characterization be resolved?

  • Methodological Answer :
  • Multi-modal validation : Compare NMR, LCMS, and X-ray crystallography (if single crystals are obtainable). For example, unexpected peaks in NMR may arise from tautomerism in the pyrazole ring, requiring variable-temperature NMR studies.
  • Computational validation : Use quantum chemical software (e.g., Gaussian) to simulate NMR spectra and compare with experimental data ().
  • Batch consistency analysis : Perform statistical analysis (e.g., PCA) on multiple synthesis batches to identify outlier data .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Reaction path modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to map potential energy surfaces for bond cleavage or nucleophilic attack sites ().
  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on the phenylthio group’s electron density for binding affinity predictions.
  • Machine learning : Train models on existing pyrano-pyrazole derivatives to predict reaction outcomes (e.g., regioselectivity) .

Q. How can reaction conditions be systematically optimized for scale-up studies?

  • Methodological Answer :
  • DoE-based optimization : Use response surface methodology (RSM) to model variables (e.g., solvent polarity, catalyst loading). For example, central composite designs can identify optimal temperatures for minimizing side products.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress ().
  • Membrane separation : Integrate nanofiltration (e.g., 200–500 Da membranes) for continuous purification, reducing solvent waste () .

Q. What methodologies address stability challenges during storage or biological assays?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis) and monitor degradation via UPLC-PDA.
  • Lyophilization : Stabilize hygroscopic batches by freeze-drying with cryoprotectants (e.g., trehalose).
  • Light sensitivity : Use amber vials and radical quenchers (e.g., BHT) if the phenylthio group is prone to oxidation (generalized from ’s storage guidelines) .

Intermediate Research Questions

Q. Which separation techniques are most effective for isolating intermediates during synthesis?

  • Methodological Answer :
  • Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water partitioning, leveraging the compound’s logP (~3.5 estimated).
  • Flash chromatography : Optimize silica gel gradients with ethyl acetate/hexane (e.g., 20–50% gradient) for high recovery rates.
  • Membrane technologies : Employ ultrafiltration (10 kDa membranes) for large-scale purification of amine intermediates () .

Q. How can researchers ensure data integrity and reproducibility in multi-institutional studies?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to standardize protocols and share raw data (e.g., NMR FID files).
  • Blockchain validation : Implement decentralized ledgers to timestamp experimental results and prevent data tampering.
  • Inter-lab calibration : Circulate reference samples for cross-validation of analytical instruments () .

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